molecular formula C20H14FNS B12699151 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- CAS No. 91307-07-2

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)-

Katalognummer: B12699151
CAS-Nummer: 91307-07-2
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: JIJYJJFEBIJPFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a thienyl group attached to the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and maleic anhydride can lead to the formation of an intermediate, which is then subjected to further reactions to introduce the phenyl and thienyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the fluorophenyl, phenyl, and thienyl groups in 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- makes it unique compared to other pyrrole derivatives

Eigenschaften

CAS-Nummer

91307-07-2

Molekularformel

C20H14FNS

Molekulargewicht

319.4 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2-phenyl-5-thiophen-2-ylpyrrole

InChI

InChI=1S/C20H14FNS/c21-16-8-10-17(11-9-16)22-18(15-5-2-1-3-6-15)12-13-19(22)20-7-4-14-23-20/h1-14H

InChI-Schlüssel

JIJYJJFEBIJPFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)F)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.